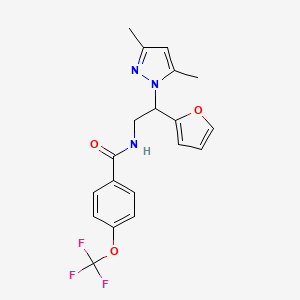
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a pyrazole ring, a furan ring, and a trifluoromethoxy group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzamides have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
A comparative analysis revealed that this compound could potentially target similar pathways due to its structural analogies with known antitumor agents.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 7.7 μM against RET kinase | |
| This compound | Potential antitumor activity |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated that pyrazole derivatives can inhibit bacterial growth by interfering with essential metabolic processes . The specific mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes like MurB and DNA gyrase, which are essential for bacterial survival.
- Receptor Modulation : The trifluoromethoxy group may enhance binding affinity to specific receptors involved in cancer cell signaling pathways.
Study 1: Antitumor Efficacy
In a recent experimental study, a series of benzamide derivatives were tested against various cancer cell lines. The study found that compounds with structural features akin to this compound exhibited significant cytotoxicity. The IC50 values ranged from 5 to 15 μM across different cell lines, indicating a promising therapeutic window .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole-containing compounds. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 μg/mL .
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-10-13(2)25(24-12)16(17-4-3-9-27-17)11-23-18(26)14-5-7-15(8-6-14)28-19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHCRZZNGZLDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














